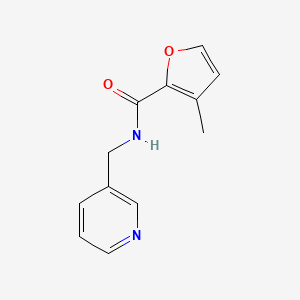3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide
CAS No.: 951895-66-2
Cat. No.: VC4218287
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 951895-66-2 |
|---|---|
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 |
| IUPAC Name | 3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C12H12N2O2/c1-9-4-6-16-11(9)12(15)14-8-10-3-2-5-13-7-10/h2-7H,8H2,1H3,(H,14,15) |
| Standard InChI Key | MPAXMFLLEJPUEE-UHFFFAOYSA-N |
| SMILES | CC1=C(OC=C1)C(=O)NCC2=CN=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide, reflects its core structure:
-
A furan ring substituted with a methyl group at position 3.
-
A carboxamide group at position 2 of the furan, connected to a pyridin-3-ylmethyl substituent.
The canonical SMILES representation, CC1=C(OC=C1)C(=O)NCC2=CN=CC=C2 , delineates this arrangement. The pyridine ring introduces a basic nitrogen atom, while the furan’s oxygen contributes to its electron-rich nature.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₂N₂O₂ | |
| Molecular weight | 216.24 g/mol | |
| XLogP3-AA (lipophilicity) | 1.5 | |
| Hydrogen bond donors | 1 | |
| Hydrogen bond acceptors | 3 | |
| Rotatable bonds | 2 |
Synthesis and Production
Synthetic Routes
The synthesis typically involves coupling 3-methylfuran-2-carboxylic acid with pyridin-3-ylmethanamine. A standard protocol includes:
-
Activation of the carboxylic acid: Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole).
-
Amide bond formation: Reaction with pyridin-3-ylmethanamine in dichloromethane or DMF, catalyzed by N-methylmorpholine .
Representative Reaction Scheme:
Industrial-Scale Considerations
Microwave-assisted synthesis and flow chemistry methods could enhance yield and purity, though no large-scale production data is currently available .
Biological Activities and Hypothesized Mechanisms
Table 2: Antimicrobial Activity of Analogous Compounds
| Compound Class | MIC Range (µM) | Target Pathogens |
|---|---|---|
| 3-(Pyridine-3-yl)oxazolidinones | 2–16 | Staphylococcus aureus, Escherichia coli |
| N-Alkyl furan carboxamides | 4–32 | Bacillus subtilis, Pseudomonas aeruginosa |
The mechanism may involve:
-
Disruption of bacterial cell membranes via lipophilic interactions.
-
Inhibition of enzymes critical for cell wall synthesis (e.g., penicillin-binding proteins) .
Anticancer Prospects
Pyridine-containing furan derivatives demonstrate antiproliferative effects in cancer cell lines (e.g., IC₅₀ = 0.075 mM in MDA-MB-231 breast cancer cells for similar structures) . Proposed mechanisms include:
-
Topoisomerase II inhibition.
-
Reactive oxygen species (ROS) generation inducing apoptosis.
Comparative Analysis with Structural Analogues
N-(Pyridin-2-ylmethyl)furan-2-carboxamide
-
Structural difference: Pyridine nitrogen at position 2 vs. 3.
-
Impact: Altered hydrogen-bonding capacity and target affinity .
5-Methyl-4-(N-methyl-N-phenylsulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
-
Added sulfamoyl group: Enhances solubility and potential kinase inhibition.
-
Bioactivity: Demonstrated in inflammatory models, suggesting shared targeting pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume